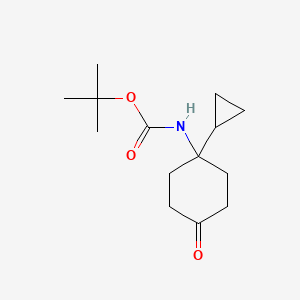

tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate

Description

tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate is a carbamate derivative featuring a cyclohexanone ring substituted with a cyclopropyl group at the 1-position and a tert-butoxycarbonyl (Boc) protected amine at the 4-position. The Boc group is a common protecting group in organic synthesis, offering stability under basic and nucleophilic conditions while being cleavable under acidic conditions. The cyclopropyl moiety introduces ring strain, which can enhance reactivity, while the 4-oxocyclohexyl group provides a ketone functionality for further derivatization .

Properties

Molecular Formula |

C14H23NO3 |

|---|---|

Molecular Weight |

253.34 g/mol |

IUPAC Name |

tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate |

InChI |

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-14(10-4-5-10)8-6-11(16)7-9-14/h10H,4-9H2,1-3H3,(H,15,17) |

InChI Key |

IJSVKHBNQBCAIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC(=O)CC1)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate typically involves the reaction of a cyclohexanone derivative with tert-butyl isocyanate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Alcohols are typically formed.

Substitution: The products depend on the nucleophile used but may include various substituted carbamates.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may serve as a model compound for investigating enzyme inhibition or protein binding .

Medicine: In medicinal chemistry, this compound may be explored for its potential pharmacological properties. Carbamate derivatives are known to exhibit various biological activities, including anti-inflammatory and antitumor effects .

Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from PharmaBlock Sciences

The following table compares tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate with structurally related carbamates from PharmaBlock Sciences (–7):

*Molecular weights estimated based on molecular formulas.

Key Differences and Implications

- Core Structure: The target compound’s cyclohexanone backbone contrasts with cyclopentane () or bicyclic systems (). The ketone in the target compound enables hydrogen bonding and nucleophilic additions, whereas hydroxyl or aldehyde groups in analogs offer distinct reactivity .

- Stereochemistry : Many analogs (e.g., (1R,2S)- or (3R,5S)-configurations) emphasize stereochemical precision for biological activity, while the target compound’s stereochemistry (if present) remains uncharacterized in the provided evidence .

- Applications : Bicyclic and azabicyclic analogs () are often used in drug discovery for enhanced target binding, whereas the target compound’s ketone and cyclopropane may suit it for synthetic intermediates or metabolic studies .

Biological Activity

tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Chemical Formula : C13H23NO3

- Molecular Weight : 241.33 g/mol

- CAS Number : 2288884-03-5

The biological activity of this compound is primarily attributed to its role as a carbamate derivative, which can interact with various biological targets. The compound exhibits properties that may inhibit certain enzymes involved in metabolic processes.

Pharmacological Profile

The pharmacological profile of this compound includes:

- Absorption : High probability of human intestinal absorption (0.9966).

- Blood-Brain Barrier Penetration : Likely penetrates the blood-brain barrier (0.97).

- CYP450 Interaction : Non-substrate for CYP450 2C9 and 2D6, indicating low potential for drug-drug interactions through these pathways.

- Toxicity : Non-carcinogenic with an LD50 value indicating moderate acute toxicity (2.4593 mol/kg) .

Biological Activity Overview

The compound has shown various biological activities in different studies:

- Enzyme Inhibition : It acts as an inhibitor for certain proteases, particularly those involved in extracellular matrix degradation and bone remodeling, such as cathepsin K .

- Anticancer Properties : Preliminary studies suggest potential anticancer activity by modulating pathways involved in cell proliferation and apoptosis .

- Neuroprotective Effects : The ability to cross the blood-brain barrier hints at possible neuroprotective effects, although further studies are required to confirm this .

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits cathepsin K | |

| Anticancer Activity | Modulates apoptosis in cancer cells | |

| Neuroprotection | Potentially protects neuronal cells |

Case Study 1: Enzyme Inhibition

In a study exploring enzyme inhibition, this compound was found to inhibit cathepsin K effectively. This enzyme is crucial for bone resorption and its inhibition could lead to therapeutic applications in osteoporosis and other bone disorders .

Case Study 2: Anticancer Activity

Research indicated that the compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.